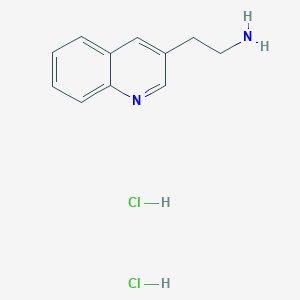

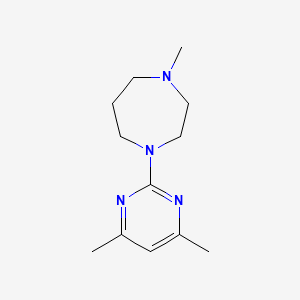

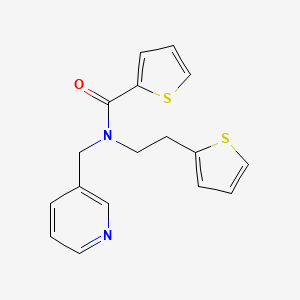

(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, TAK-659, and has been studied extensively for its therapeutic potential in the treatment of various diseases.

Scientific Research Applications

Polymerization and Material Science

Research on N,N-dimethylacrylamide and related compounds highlights their utility in polymer science, particularly in the stereospecific polymerization of N,N-dialkylacrylamides. These processes are crucial for producing polymers with narrow molecular weight distributions and specific configurations, impacting the materials' physical properties and applications in drug delivery systems and biomedical engineering (Kobayashi et al., 1999). Additionally, studies on the structure and packing of acrylamide monomers reveal the significance of hydrogen bonding and C-H...O contacts in determining the crystalline structures of polymers, which can influence their mechanical strength and stability (Goswami et al., 2015).

Biochemistry and Molecular Biology

The chemical activation of piperidine derivatives, as seen in the formation of lysine-specific Maillard reaction products, suggests a potential for studying the interactions between proteins and specific chemical groups, which could lead to advancements in understanding protein modifications and interactions within biological systems (Nikolov & Yaylayan, 2010).

Neuroinflammation Imaging

A notable application in neurobiology involves the development of PET radiotracers for imaging neuroinflammation. Compounds structurally related to (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, such as those targeting the CSF1R receptor, are used for non-invasive imaging of microglial activity, contributing to the understanding of neuroinflammatory processes in neuropsychiatric disorders (Horti et al., 2019).

Analytical Chemistry and Electrophoresis

In analytical chemistry, modifications of acrylamide polymers have been investigated to improve the electrophoretic separation of proteins and the detection of proteins by silver staining, highlighting the compound's relevance in biochemical analysis and molecular biology research (Hochstrasser & Merril, 1988).

properties

IUPAC Name |

(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-17(2)23(20,21)18-9-7-13(8-10-18)12-16-15(19)6-5-14-4-3-11-22-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,16,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWAVDRBQOWJLX-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

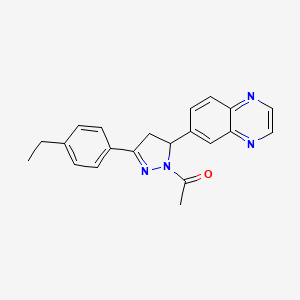

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564052.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2564061.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2564069.png)

![4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)